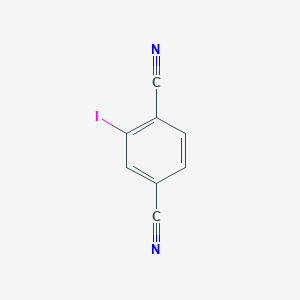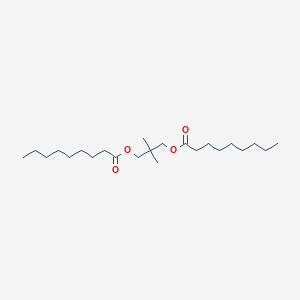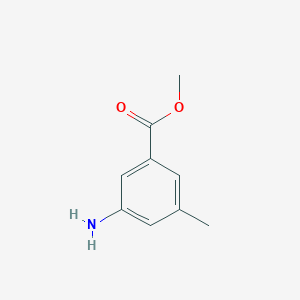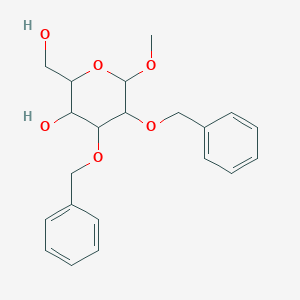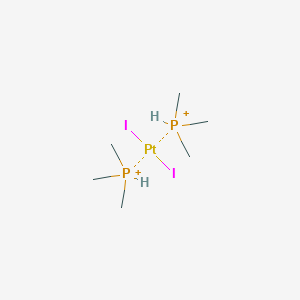
Platinum, diiodobis(trimethylphosphine)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum, diiodobis(trimethylphosphine)- (Pt(Me)2I2), also known as trimethylphosphine platinum diiodide, is a platinum-based compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a coordination complex of platinum that contains two trimethylphosphine and two iodide ligands.
Mecanismo De Acción
The mechanism of action of Pt(Me)2I2 is not fully understood, but it is believed to involve the coordination of the platinum center with the reactants, leading to the formation of intermediate species that undergo further reactions to yield the desired products. The presence of the Platinum, diiodobis(trimethylphosphine)-sphine and iodide ligands is thought to play a crucial role in stabilizing the intermediate species and promoting the desired reactions.
Efectos Bioquímicos Y Fisiológicos
Pt(Me)2I2 has been shown to exhibit significant anticancer activity against various cancer cell lines, including lung, breast, and ovarian cancer. It is believed to act by inducing apoptosis, inhibiting cell proliferation, and promoting DNA damage. Furthermore, Pt(Me)2I2 has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Pt(Me)2I2 is its high catalytic activity, making it a useful reagent in various reactions. Furthermore, it is relatively easy to synthesize and purify, making it readily available for use in the laboratory. However, one of the main limitations of Pt(Me)2I2 is its toxicity, which can pose a significant risk to researchers working with the compound. Therefore, appropriate safety measures must be taken when handling Pt(Me)2I2.
Direcciones Futuras
There are several future directions for research on Pt(Me)2I2, including the development of new synthetic methods for the preparation of the compound, the exploration of its potential applications in catalysis and organic synthesis, and the investigation of its mechanism of action in cancer cells. Furthermore, there is a need to develop safer and more effective derivatives of Pt(Me)2I2 that can be used in clinical settings for the treatment of cancer and other diseases.
Conclusion:
In conclusion, Pt(Me)2I2 is a unique platinum-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits excellent catalytic activity, making it a useful reagent in various reactions, and has shown significant anticancer activity against various cancer cell lines. However, its toxicity can pose a significant risk to researchers working with the compound, and there is a need to develop safer and more effective derivatives for clinical use. Overall, Pt(Me)2I2 represents a promising area of research with significant potential for future applications.
Métodos De Síntesis
Pt(Me)2I2 can be synthesized using various methods, including the reaction of platinum(II) chloride with Platinum, diiodobis(trimethylphosphine)-sphine and iodine, or by reacting platinum(II) iodide with Platinum, diiodobis(trimethylphosphine)-sphine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is then purified using various techniques, including column chromatography.
Aplicaciones Científicas De Investigación
Pt(Me)2I2 has been extensively studied for its potential applications in various fields, including catalysis, organic synthesis, and medicinal chemistry. It has been shown to exhibit excellent catalytic activity in various reactions, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Sonogashira coupling reaction. Furthermore, Pt(Me)2I2 has been used as a reagent in organic synthesis for the preparation of various compounds, including heterocycles and chiral ligands.
Propiedades
Número CAS |
15703-03-4 |
|---|---|
Nombre del producto |
Platinum, diiodobis(trimethylphosphine)- |
Fórmula molecular |
C6H20I2P2Pt+2 |
Peso molecular |
603.06 g/mol |
Nombre IUPAC |
diiodoplatinum;trimethylphosphanium |
InChI |
InChI=1S/2C3H9P.2HI.Pt/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2 |
Clave InChI |
KLBBLHONSHWVRG-UHFFFAOYSA-N |
SMILES |
C[PH+](C)C.C[PH+](C)C.I[Pt]I |
SMILES canónico |
C[PH+](C)C.C[PH+](C)C.I[Pt]I |
Sinónimos |
diiodoplatinum, trimethylphosphanium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



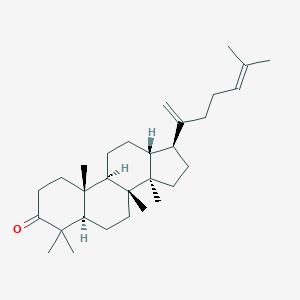
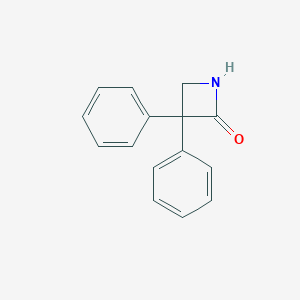
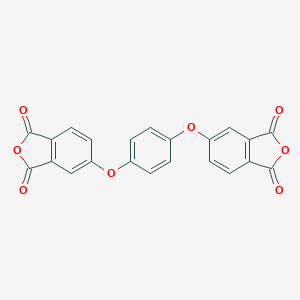

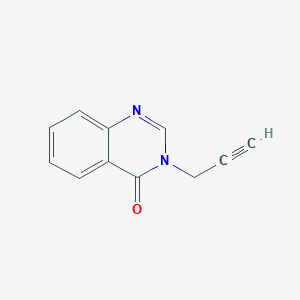
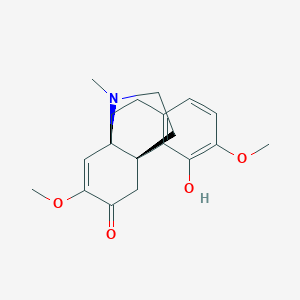
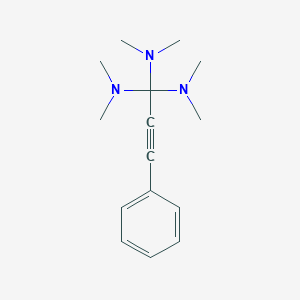
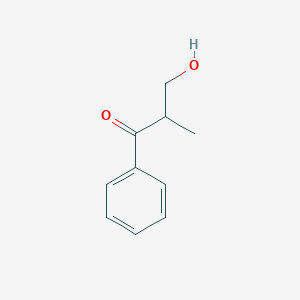
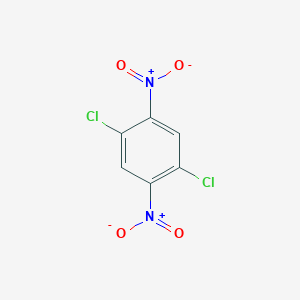
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)
